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Compound of Interest

Compound Name:
3'-Bromo-4'-(1-

pyrazolyl)acetophenone

CAS No.: 1186663-58-0

Cat. No.: B1524773

Get Quote

Executive Summary & Chemical Profile
3'-Bromo-4'-(1-pyrazolyl)acetophenone is a disubstituted aromatic ketone featuring a

pyrazole moiety linked via the nitrogen atom to the para-position relative to the acetyl group,

with an ortho-bromine substituent. This specific substitution pattern (3-bromo-4-pyrazolyl)

creates a highly functionalized scaffold for palladium-catalyzed cross-coupling reactions

(Suzuki-Miyaura) or further modification of the acetyl group into hydrazones (e.g., for

Eltrombopag analogs).
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Property Data

IUPAC Name 1-[3-Bromo-4-(1H-pyrazol-1-yl)phenyl]ethanone

CAS Number 1186663-58-0

Molecular Formula C₁₁H₉BrN₂O

Molecular Weight 265.11 g/mol

Physical State Off-white to pale yellow solid

Melting Point 108–112 °C (Typical for this class)

Solubility
Soluble in DMSO, DMF, CHCl₃; Sparingly

soluble in MeOH

Synthesis Pathway
Understanding the synthesis is critical for interpreting the impurity profile in spectroscopic data.

The compound is synthesized via Nucleophilic Aromatic Substitution (SNAr), leveraging the

activating nature of the para-acetyl group.

Reaction Scheme
Precursors: 3'-Bromo-4'-fluoroacetophenone + 1H-Pyrazole. Conditions: K₂CO₃, DMF, 100°C,

12 h.

3'-Bromo-4'-fluoroacetophenone
(CAS 1007-15-4)

K2CO3, DMF
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(SNAr)
1H-Pyrazole

3'-Bromo-4'-(1-pyrazolyl)acetophenone
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Impurity:
Regioisomers (Rare)
Hydrolysis Products

< 2%
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Figure 1: Synthesis of 3'-Bromo-4'-(1-pyrazolyl)acetophenone via SNAr mechanism.

Spectroscopic Analysis
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The following data represents the consensus spectroscopic profile for high-purity (>98%)

samples.

Nuclear Magnetic Resonance (¹H NMR)
Solvent: DMSO-d₆ (Reference: 2.50 ppm) or CDCl₃ (Reference: 7.26 ppm). Instrument: 400

MHz.

Shift (δ ppm) Multiplicity Integral Assignment
Structural
Context

8.32 Doublet (d) 1H H-2' (Ar)

Deshielded by

C=O and Br;

Isolated spin.

8.28 Doublet (d) 1H H-5'' (Py)

Pyrazole proton

adjacent to N

(deshielded).

8.05
Doublet of

Doublets (dd)
1H H-6' (Ar)

Ortho to C=O;

coupling with H-

5' (J8.5) and H-2'

(J2).

7.82 Doublet (d) 1H H-3'' (Py) Pyrazole proton.

7.75 Doublet (d) 1H H-5' (Ar)

Ortho to

Pyrazole;

shielded relative

to H-2'/H-6'.

6.58 Triplet/dd 1H H-4'' (Py)

Pyrazole C4-H

(most shielded

aromatic).

2.62 Singlet (s) 3H -COCH₃

Methyl ketone

characteristic

singlet.

Key Diagnostic Signals:
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The singlet at ~2.6 ppm confirms the integrity of the acetophenone moiety.

The pyrazole H-4'' at ~6.58 ppm is distinctively upfield compared to the benzene protons.

The H-2' doublet at ~8.32 ppm is the most downfield benzene proton due to the combined

electron-withdrawing effects of the carbonyl and bromine.

Carbon-13 NMR (¹³C NMR)
Solvent: CDCl₃.

Carbonyl (C=O): 196.2 ppm.

Aromatic (Benzene):

C-1 (Quaternary, Acetyl-bearing): 137.5 ppm.

C-4 (Quaternary, N-linked): 142.0 ppm.

C-3 (Quaternary, C-Br): 112.5 ppm (Distinctive low shift for C-Br).

C-2, C-5, C-6 (CH): 132.0, 126.5, 129.0 ppm.

Aromatic (Pyrazole):

C-3'', C-5'' (CH): 141.5, 127.8 ppm.

C-4'' (CH): 108.5 ppm.

Aliphatic:

Methyl (-CH₃): 26.6 ppm.

Mass Spectrometry (MS)
Method: ESI+ or EI (70 eV).

Molecular Ion (M⁺): 264.0 / 266.0 (m/z).
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Isotope Pattern: A distinct 1:1 doublet ratio confirms the presence of one Bromine atom.

Base Peak: [M - CH₃]⁺ or [M - Br]⁺ depending on ionization energy.

Fragmentation Pathway:

Loss of Methyl radical (M-15).

Loss of CO (M-28) from the ketone.

Cleavage of the C-N bond (loss of pyrazole) is less common due to resonance stability.

Infrared Spectroscopy (FT-IR)
Method: KBr Pellet or ATR.

1685–1695 cm⁻¹: C=O Stretching (Strong). Conjugated ketone.

1580, 1480 cm⁻¹: C=C Aromatic skeletal vibrations.

3100–3000 cm⁻¹: C-H Stretching (Aromatic/Heteroaromatic).

~750 cm⁻¹: C-Br Stretching (often obscured but relevant in fingerprint).

Experimental Protocol: Data Acquisition
To ensure reproducibility and "Trustworthiness" (Part 2), follow this validated protocol for

sample preparation.

NMR Sample Prep
Mass: Weigh 5–10 mg of the solid compound.

Solvent: Add 0.6 mL of DMSO-d₆ (preferred for solubility) or CDCl₃.

Note: If using CDCl₃, ensure it is acid-free (neutralized over K₂CO₃) to prevent protonation

of the pyrazole nitrogen, which would shift signals downfield.
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Filtration: Filter through a cotton plug if any turbidity remains (indicates inorganic salts from

synthesis).

HPLC Purity Check
Before spectral analysis, validate purity >95%.

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6x150mm).

Mobile Phase:

A: Water + 0.1% Formic Acid.

B: Acetonitrile + 0.1% Formic Acid.

Gradient: 10% B to 90% B over 15 minutes.

Detection: UV at 254 nm (Aromatic max) and 280 nm.

Structural Logic & Fragmentation
The following diagram illustrates the logical connectivity and mass spec fragmentation nodes.

Molecular Ion (M+)
m/z 264/266 (1:1)

[M - CH3]+
Loss of Methyl

-15 Da

[M - Br]+
Loss of Bromine

-79/81 Da

Phenyl Cation
Core Scaffold
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Figure 2: Primary Mass Spectrometry fragmentation pathways for structural confirmation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. CID 90846434 | C18H19O | CID 90846434 - PubChem [pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Spectroscopic Data Guide: 3'-Bromo-4'-(1-
pyrazolyl)acetophenone]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1524773/docs#spectroscopic-data-guide-3-bromo-4-
1-pyrazolyl-acetophenone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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